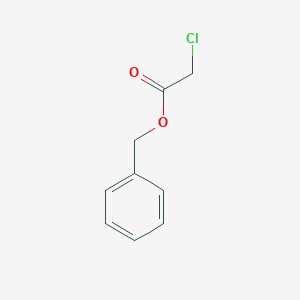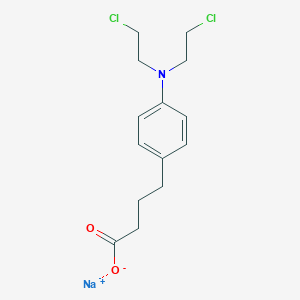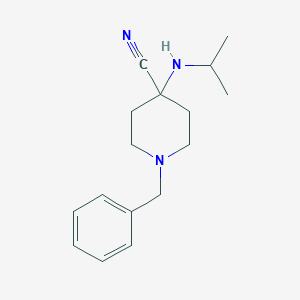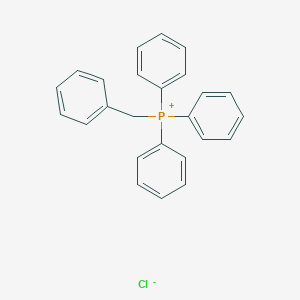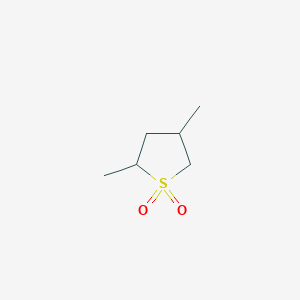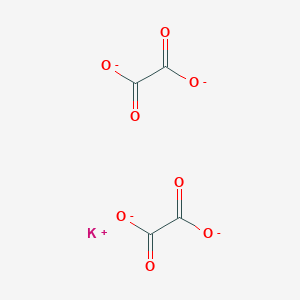![molecular formula C13H8Cl2N2 B094874 3,8-Dichloro-11H-dibenzo[c,f][1,2]diazepine CAS No. 1084-98-6](/img/structure/B94874.png)
3,8-Dichloro-11H-dibenzo[c,f][1,2]diazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,8-Dichloro-11H-dibenzo[c,f][1,2]diazepine, also known as clozapine, is a tricyclic dibenzodiazepine derivative that was first synthesized in 1958. It is a potent antipsychotic drug that is primarily used to treat schizophrenia and other psychotic disorders. Clozapine is unique among antipsychotic medications in that it has a lower risk of causing movement disorders, such as tardive dyskinesia, and it has been shown to be effective in treating treatment-resistant schizophrenia.
Mechanism Of Action
The exact mechanism of action of 3,8-Dichloro-11H-dibenzo[c,f][1,2]diazepine is not fully understood, but it is thought to work by blocking the activity of dopamine receptors in the brain. Dopamine is a neurotransmitter that is involved in the regulation of mood, motivation, and reward. By blocking dopamine receptors, 3,8-Dichloro-11H-dibenzo[c,f][1,2]diazepine reduces the activity of dopamine in the brain, which can help to reduce the symptoms of schizophrenia.
Biochemical And Physiological Effects
Clozapine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of several neurotransmitters in the brain, including serotonin, norepinephrine, and acetylcholine. Clozapine has also been shown to have anti-inflammatory effects, which may contribute to its effectiveness in treating schizophrenia.
Advantages And Limitations For Lab Experiments
Clozapine has a number of advantages for use in lab experiments. It is a potent antipsychotic drug that has been extensively studied, and it has a well-established safety profile. However, there are also some limitations to its use in lab experiments. Clozapine can be difficult to work with due to its high potency, and it can be expensive to obtain.
Future Directions
There are a number of future directions for research on 3,8-Dichloro-11H-dibenzo[c,f][1,2]diazepine. One area of research is the development of new antipsychotic drugs that are based on the structure of 3,8-Dichloro-11H-dibenzo[c,f][1,2]diazepine. Another area of research is the identification of biomarkers that can be used to predict which patients are most likely to respond to 3,8-Dichloro-11H-dibenzo[c,f][1,2]diazepine treatment. Additionally, there is a need for further research on the long-term effects of 3,8-Dichloro-11H-dibenzo[c,f][1,2]diazepine treatment, particularly in terms of its effects on cognitive function and quality of life.
Synthesis Methods
The synthesis of 3,8-Dichloro-11H-dibenzo[c,f][1,2]diazepine is a multi-step process that involves the reaction of 2-chloro-5-nitrobenzoic acid with 2-chloroaniline to form the intermediate 2-chloro-5-nitrobenzamide. This intermediate is then reduced using iron powder and hydrochloric acid to form 2-chloro-5-aminobenzamide. The final step involves the reaction of 2-chloro-5-aminobenzamide with 8-chloro-6-fluoro-11H-benzo[b][1,4]diazepine to form 3,8-Dichloro-11H-dibenzo[c,f][1,2]diazepine.
Scientific Research Applications
Clozapine has been extensively studied for its use in treating schizophrenia and other psychotic disorders. It has been shown to be effective in reducing the positive symptoms of schizophrenia, such as hallucinations and delusions, as well as the negative symptoms, such as apathy and social withdrawal. Clozapine has also been studied for its use in treating bipolar disorder, depression, and anxiety disorders.
properties
CAS RN |
1084-98-6 |
|---|---|
Product Name |
3,8-Dichloro-11H-dibenzo[c,f][1,2]diazepine |
Molecular Formula |
C13H8Cl2N2 |
Molecular Weight |
263.12 g/mol |
IUPAC Name |
3,8-dichloro-11H-benzo[c][1,2]benzodiazepine |
InChI |
InChI=1S/C13H8Cl2N2/c14-10-3-1-8-5-9-2-4-11(15)7-13(9)17-16-12(8)6-10/h1-4,6-7H,5H2 |
InChI Key |
XAIPJGJDHUBXQY-UHFFFAOYSA-N |
SMILES |
C1C2=C(C=C(C=C2)Cl)N=NC3=C1C=CC(=C3)Cl |
Canonical SMILES |
C1C2=C(C=C(C=C2)Cl)N=NC3=C1C=CC(=C3)Cl |
Other CAS RN |
1084-98-6 |
synonyms |
3,8-Dichloro-11H-dibenzo[c,f][1,2]diazepine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



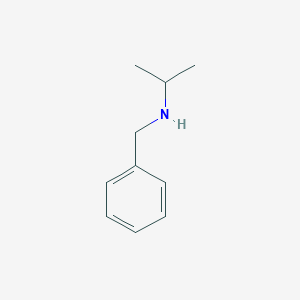
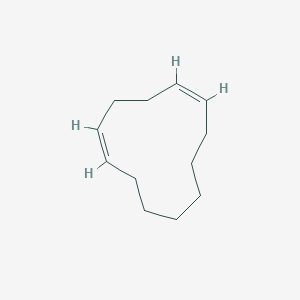

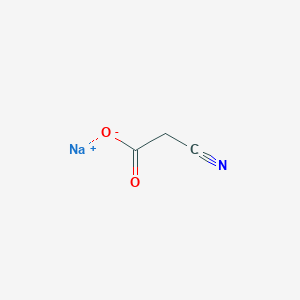
![1-Ethoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one](/img/structure/B94802.png)
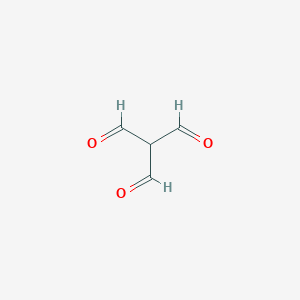
![2H-Naphtho[1,2-d]triazole-6,8-disulfonic acid, 2-(4-nitrophenyl)-](/img/structure/B94805.png)
![3-(5-Hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)hexanoic acid](/img/structure/B94809.png)
